N-(2,4-difluorophenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
描述
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-11-2-4-13(9-14(11)21)25-7-6-23-18(19(25)27)28-10-17(26)24-16-5-3-12(20)8-15(16)22/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBLRHVITZJLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and analogs from literature:
Key Observations:
Heterocycle Core :
- The target compound’s dihydropyrazine ring with a 3-oxo group contrasts with hydrazinylidene (13a/b) or pyridine (618077-46-6) cores. This affects conjugation and hydrogen-bonding capacity.
- Example 83’s pyrazolo[3,4-d]pyrimidin and chromen-4-one systems introduce larger aromatic surfaces, likely enhancing π-π stacking but reducing solubility .
Substituent Effects: Fluorine atoms in the target compound’s aryl groups increase lipophilicity compared to methoxy (13b) or sulfamoyl (13a) groups, which may improve membrane permeability .
Physical Properties :
- Higher melting points in 13a (288°C) and Example 83 (302–304°C) suggest stronger intermolecular interactions (e.g., hydrogen bonds, stacking) due to sulfamoyl or chromen-4-one groups .
- The target compound’s lack of polar sulfamoyl groups may result in lower melting points, though experimental data are needed for confirmation.
Spectroscopic and Computational Insights
- IR Spectroscopy: The target compound’s IR spectrum would show C=O stretches (1660–1680 cm⁻¹, acetamide and 3-oxo) and C-F stretches (1100–1250 cm⁻¹). Absence of cyano (~2214 cm⁻¹, as in 13a/b) distinguishes it from these analogs .
- NMR Spectroscopy :
- Aromatic protons in the 2,4-difluorophenyl group would exhibit deshielding (δ 7.2–7.9 ppm) due to electron-withdrawing fluorine atoms, similar to 618077-46-6’s 4-fluorophenyl signals .
常见问题
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted pyrazinones with thiol-containing intermediates. Key steps include:
- Nucleophilic substitution for sulfanyl group incorporation (e.g., using thiourea derivatives under basic conditions) .
- Amide coupling via activated esters (e.g., HATU/DMAP in DMF) to attach the difluorophenyl moiety .
- Optimization:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control: Reactions often proceed at 60–80°C to balance kinetics and side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
Q. Table 1: Key Physicochemical Properties
Advanced Research Questions
Q. How can molecular docking studies predict interactions with biological targets like kinases or receptors?
Methodological Answer:
- Target selection: Prioritize proteins with known affinity for pyrazinone derivatives (e.g., EGFR, VEGFR kinases) .
- Docking workflow:
- Protein preparation: Retrieve crystal structures from PDB (e.g., 4HJO for EGFR), remove water, add hydrogens.
- Ligand preparation: Generate 3D conformers of the compound using OpenBabel .
- Grid box placement: Focus on ATP-binding pockets (AutoDock Vina) .
- Validation: Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations .
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer:
Q. How can computational methods guide the design of derivatives with improved selectivity?
Methodological Answer:
- QSAR modeling: Use MOE or Schrodinger to correlate substituent properties (Hammett σ, logP) with bioactivity .
- Fragment-based design: Replace the 3-fluoro-4-methylphenyl group with bioisosteres (e.g., thiophene) to enhance binding .
- ADMET prediction: SwissADME predicts blood-brain barrier permeability and CYP450 interactions to prioritize syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
